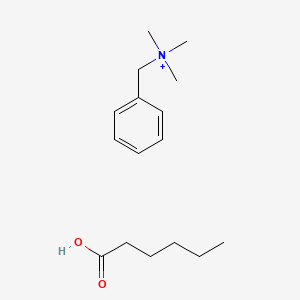
Benzyl(trimethyl)azanium;hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(trimethyl)azanium;hexanoic acid is a compound with the molecular formula C16H28NO2. It is a quaternary ammonium salt formed by the combination of benzyl(trimethyl)azanium and hexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(trimethyl)azanium;hexanoic acid typically involves the reaction of benzyl chloride with trimethylamine to form benzyl(trimethyl)azanium chloride. This intermediate is then reacted with hexanoic acid to yield the final product. The reaction conditions usually involve the use of a solvent such as methanol or water and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(trimethyl)azanium;hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines .
Applications De Recherche Scientifique
Benzyl(trimethyl)azanium;hexanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl(trimethyl)azanium;hexanoic acid involves its interaction with molecular targets and pathways within cells. As a quaternary ammonium compound, it can disrupt cell membranes and interfere with cellular processes. The compound may also act as a catalyst in chemical reactions, facilitating the formation of desired products by lowering the activation energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyltrimethylammonium hydroxide: Another quaternary ammonium compound with similar properties and applications.
Hexanoic acid: A carboxylic acid with similar structural features but different chemical properties.
Uniqueness
Benzyl(trimethyl)azanium;hexanoic acid is unique due to its combination of a quaternary ammonium group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
Propriétés
Numéro CAS |
928329-63-9 |
|---|---|
Formule moléculaire |
C16H28NO2+ |
Poids moléculaire |
266.40 g/mol |
Nom IUPAC |
benzyl(trimethyl)azanium;hexanoic acid |
InChI |
InChI=1S/C10H16N.C6H12O2/c1-11(2,3)9-10-7-5-4-6-8-10;1-2-3-4-5-6(7)8/h4-8H,9H2,1-3H3;2-5H2,1H3,(H,7,8)/q+1; |
Clé InChI |
YTHBNWUJUPLAFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)O.C[N+](C)(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
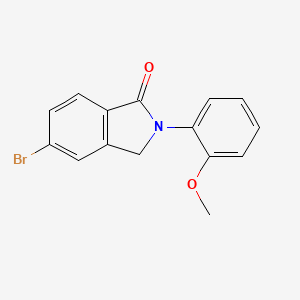
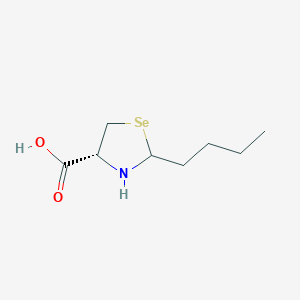


![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)
silane](/img/structure/B14177507.png)
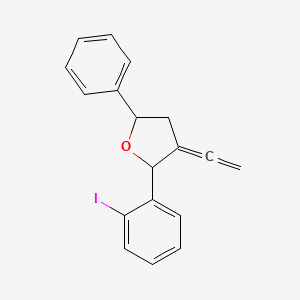
![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)
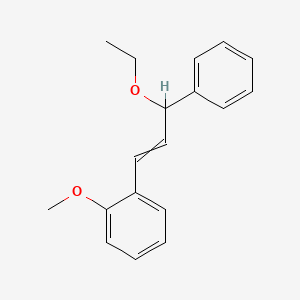
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)
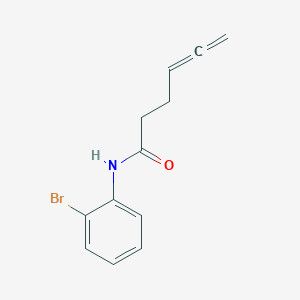
![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
